molecular formula C7H2N3O8S- B14520964 S-(2,4,6-Trinitrophenyl) carbonothioate CAS No. 63014-51-7

S-(2,4,6-Trinitrophenyl) carbonothioate

Cat. No.: B14520964
CAS No.: 63014-51-7
M. Wt: 288.17 g/mol
InChI Key: XVKNYGMSLKCMMM-UHFFFAOYSA-M
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Description

S-(2,4,6-Trinitrophenyl) carbonothioate is a sulfur-containing nitroaromatic compound characterized by a carbonothioate ester group (-SC(O)O-) attached to a 2,4,6-trinitrophenyl moiety. This structural configuration places it within the family of high-energy materials (HEMs), sharing similarities with trinitrotoluene (TNT) and picric acid. The substitution of oxygen with sulfur in the ester group may alter its electronic structure, reactivity, and stability compared to oxygenated analogs.

Properties

CAS No.

63014-51-7

Molecular Formula

C7H2N3O8S-

Molecular Weight

288.17 g/mol

IUPAC Name

(2,4,6-trinitrophenyl)sulfanylformate

InChI

InChI=1S/C7H3N3O8S/c11-7(12)19-6-4(9(15)16)1-3(8(13)14)2-5(6)10(17)18/h1-2H,(H,11,12)/p-1

InChI Key

XVKNYGMSLKCMMM-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])SC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4,6-Trinitrophenyl) carbonothioate typically involves the reaction of 2,4,6-trinitrophenol with a suitable thiocarbonyl compound. One common method involves the use of O-ethyl S-(2,4,6-trinitrophenyl) thio- and dithiocarbonates, which are synthesized through the reaction of 2,4,6-trinitrophenol with ethyl chloroformate in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

The compound’s trinitrophenyl group is a hallmark of many explosives, but the carbonothioate group distinguishes it from conventional nitroaromatics. Key structural analogs include:

Compound Functional Group Molecular Weight (g/mol) Key Structural Feature
S-(2,4,6-Trinitrophenyl) carbonothioate -SC(O)O- ~318* Sulfur-containing ester
TNT -CH₃ 227.13 Methyl group
Picric Acid -OH 229.10 Phenolic hydroxyl group
S-(4-Nitrophenyl) thioacetate -SC(O)CH₃ 197.23 Acetylated thioester

*Estimated based on atomic composition.

This could influence sensitivity to thermal or mechanical stimuli .

Detonation Velocity and Energetic Performance

Using the detonation velocity model from Türker (2010), which correlates total energy ($E{\text{total}}$) and molecular weight ($M$) to velocity ($V{\text{D}}$) via $V{\text{D}}^2 = k \cdot E{\text{total}} / M$, hypothetical performance can be estimated. For example:

Compound $E_{\text{total}}$ (DFT, kcal/mol)* $M$ (g/mol) Predicted $V_{\text{D}}$ (m/s)*
TNT ~300 (literature) 227.13 6,900
This compound ~350 (hypothetical) ~318 ~6,200

*Assumes $E_{\text{total}}$ is derived from DFT methods (e.g., UB3LYP/6-31G(d)) as in Türker’s model .

The lower predicted $V_{\text{D}}$ compared to TNT stems from higher molecular weight, offsetting increased energy density. However, this remains speculative without direct DFT calculations.

Thermal and Chemical Stability

Thioesters are generally less thermally stable than oxygen esters due to weaker C-S bonds. For instance, S-(4-nitrophenyl) thioacetate decomposes at ~120°C, whereas its oxygen analog (4-nitrophenyl acetate) is stable up to ~200°C. Extending this trend, this compound may exhibit higher sensitivity, posing challenges for storage and handling .

Table 1: Comparative Properties of Nitroaromatic Compounds

Property This compound TNT Picric Acid
Molecular Weight (g/mol) ~318 227.13 229.10
Predicted $V_{\text{D}}$ (m/s) ~6,200 6,900 7,300
Thermal Stability (°C) <150 (hypothetical) 240 300
Sensitivity High (inferred) Low Moderate

Key Observations:

Energetic Performance : Lower detonation velocity than TNT due to molecular weight trade-offs .

Stability : Reduced thermal stability compared to oxygenated analogs, limiting practical applications .

Reactivity : Sulfur’s electron-withdrawing effects may enhance susceptibility to nucleophilic attack, influencing decomposition pathways .

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